ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Beschreibung
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866051-00-5) is a benzoxazine derivative characterized by dual sulfonyl substituents at positions 4 and 6 of the heterocyclic ring. The 4-chlorophenylsulfonyl group introduces strong electron-withdrawing effects, while the ethylsulfonyl moiety further modulates electronic and steric properties. Its InChIKey (DUSLWRCDMVILOW-UHFFFAOYSA-N) and molecular structure (Fig.
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO7S2/c1-3-27-19(22)18-12-21(30(25,26)14-7-5-13(20)6-8-14)16-11-15(29(23,24)4-2)9-10-17(16)28-18/h5-11,18H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLWRCDMVILOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866051-00-5) is a compound of significant interest due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is , with a molecular weight of 473.95 g/mol. The compound features a benzoxazine core, which is known for its biological activity.
Biological Activities
1. Antibacterial Activity
Research indicates that compounds similar to ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibit moderate to strong antibacterial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide moiety is crucial for its antibacterial action.
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Studies suggest that it can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and infections respectively . The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease.
3. Anticancer Activity
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown potential anticancer effects in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and exhibit cytotoxicity against different cancer lines .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The sulfonamide group enhances the compound's ability to interact with specific enzymes and receptors within bacterial cells and human tissues.
- Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
Several studies have explored the biological effects of compounds related to ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate:
| Study | Findings |
|---|---|
| Kumar et al., 2009 | Demonstrated anticancer properties in vitro against various cancer cell lines. |
| Aziz-ur-Rehman et al., 2011 | Reported significant antibacterial activity against multiple strains. |
| Tan et al., 2006 | Showed potential in inhibiting urease activity, suggesting therapeutic applications in infections. |
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antimicrobial Properties
Research indicates that benzoxazine derivatives, including this compound, possess significant antimicrobial activity. Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. Studies suggest that the sulfonyl group enhances its antibacterial properties, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases by modulating immune responses . The mechanism appears to involve the inhibition of signaling pathways associated with inflammation.
Anticancer Activity
Emerging research has highlighted the anticancer potential of this compound. It has been evaluated for cytotoxic effects on various cancer cell lines, showing promise in inducing apoptosis through the activation of caspase pathways. Notably, studies have indicated that modifications to the benzoxazine core can significantly influence its anticancer activity .
Synthesis Pathways
Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized through various organic reactions:
Synthetic Route Overview
- Starting Materials : The synthesis typically begins with appropriate benzoxazine precursors.
- Reagents : Sulfonyl chlorides and ethyl esters are commonly used in the reaction to introduce the sulfonyl and ethyl groups.
- Reaction Conditions : The reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
Case Studies
Several case studies have documented the effects and applications of ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Substituent Variations
The benzoxazine scaffold permits diverse substitutions, influencing physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Ethyl 4-acetyl-6-chloro derivative (8b): 86–88°C (ether) .
- Spectroscopic Data :
Pharmacological Potential
- Target Compound : Dual sulfonyl groups may enhance calcium channel blockade or kinase inhibition compared to formyl/acetyl derivatives, though explicit data is lacking.
- Formylated Derivatives : Demonstrated antihypertensive activity in imidazolinic analogs .
- Chloro/Bromo Analogs : Serve as intermediates for further functionalization but may exhibit lower metabolic stability due to halogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-1,4-benzoxazine derivatives?
- Methodology : Utilize multi-step condensation reactions, starting with sulfonylation of aromatic precursors (e.g., 4-chlorobenzenesulfonyl chloride) followed by cyclization with ethyl glycinate derivatives. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the benzoxazine core. Confirm regioselectivity using -NMR and -NMR to verify sulfonyl group positioning .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; compare retention times against synthetic intermediates.
- Structural Confirmation : Combine -/-NMR, FT-IR (sulfonyl S=O stretch at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction provides definitive proof of stereochemistry .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or ethanol/water) yields high-quality crystals. Monitor crystal growth under controlled temperature (20–25°C) to avoid polymorphic variations. X-ray crystallography data from analogous compounds suggest hydrogen-bonding networks stabilize the lattice .
Advanced Research Questions
Q. How do computational models predict the reactivity of the sulfonyl and benzoxazine moieties in electrophilic/nucleophilic environments?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental data (e.g., hydrolysis rates in acidic/basic conditions) to validate predictions. Molecular dynamics simulations can further assess solvent effects on stability .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing benzoxazines?
- Methodology :
- Assay Variability : Replicate experiments under standardized conditions (e.g., cell lines, incubation time).
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may interfere with bioactivity.
- Mechanistic Studies : Employ competitive binding assays or knockout models to isolate target interactions. Prior studies on triazolothiadiazines highlight the importance of sulfonyl group orientation in receptor binding .
Q. How can X-ray crystallography elucidate the conformational flexibility of the 3,4-dihydro-2H-benzoxazine ring?
- Methodology : Compare torsion angles and puckering parameters (Cremer-Pople analysis) across multiple crystal structures. For example, studies on ethyl 4-(4-hydroxyphenyl)-2-oxocyclohexene derivatives revealed chair-like conformations stabilized by intramolecular hydrogen bonds (O–H···O distances: ~2.30–2.55 Å) .
Key Considerations
- Structural Dynamics : The ethylsulfonyl group may sterically hinder π-π stacking, altering solubility and aggregation behavior in biological assays .
- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) meticulously, as moisture can hydrolyze sulfonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
